N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide
Description
N-[(2Z)-3-Benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone (5,5-dioxido) groups, a benzyl substituent at position 3, and a 2-chlorophenyl acetamide moiety.
Properties
Molecular Formula |
C20H19ClN2O3S2 |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-16-9-5-4-8-15(16)10-19(24)22-20-23(11-14-6-2-1-3-7-14)17-12-28(25,26)13-18(17)27-20/h1-9,17-18H,10-13H2 |
InChI Key |
VBZKAYQKUNDJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3Cl)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Tetrahydrothieno Ring: The tetrahydrothieno ring can be formed by the reduction of a thieno ring using reducing agents like sodium borohydride.
Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Disruption of Cell Membranes: The compound may disrupt cell membranes, leading to cell lysis and death.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Key Observations :
- Moderate yields (~68%) in suggest similar efficiency for the target compound if analogous methods are employed .
Physical and Spectroscopic Properties
Table 3: Spectroscopic and Physical Data
Key Observations :
- The target’s IR spectrum would likely show NH and C=O stretches similar to compounds .
- The 2-chlorophenyl group in the target may cause deshielding in $ ^1 \text{H NMR} $, comparable to dichlorophenyl signals in .
Pharmacological and Functional Implications
- Antimicrobial Potential: The thiazole and sulfone groups in the target compound are structurally analogous to penicillin derivatives (e.g., ’s reference to benzylpenicillin similarity) .
- Hydrogen-Bonding Networks : highlights hydrogen bonding (N—H⋯S/O) in triazole-thiones, suggesting the target’s sulfone groups may enhance intermolecular interactions, improving crystallinity or stability .
- Lipophilicity vs.
Biological Activity
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of thieno[3,4-d][1,3]thiazole derivatives with benzyl and chlorophenyl acetamides. The synthetic route typically includes the formation of the thiazole ring followed by acylation processes.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, particularly in anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Research has shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a study evaluated various thiazole derivatives and found that certain modifications led to enhanced inhibition of pro-inflammatory cytokines in vitro. The structure-activity relationship indicated that the presence of specific substituents on the thiazole ring was crucial for activity enhancement .
2. Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzyl and chlorophenyl groups significantly influence biological activity. For example:
- Benzyl Substituents : Variations in the benzyl group have shown to affect binding affinity to target receptors.
- Chlorophenyl Group : The position and nature of chlorine substitution impact both solubility and biological efficacy.
| Substituent | Effect on Activity |
|---|---|
| Benzyl (ortho/para/meta) | Varies; ortho generally more active |
| Chlorine Position | Critical for enhancing lipophilicity |
| Alkyl Chain Length | Optimal length improves receptor interaction |
Case Studies
Several case studies highlight the compound's effectiveness:
- Inhibition of Pro-inflammatory Cytokines : A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
- Antitumor Efficacy : In vivo studies using mouse models showed that administration of the compound resulted in significant tumor size reduction compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
